methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate
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Overview
Description
Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate is a chemical compound with the molecular formula C11H11BrO3S and a molecular weight of 303.18 g/mol . This compound is characterized by the presence of a bromine atom, an ester group, and an acetylsulfanyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate typically involves the esterification of 4-[(acetylsulfanyl)methyl]-3-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-[(acetylsulfanyl)methyl]-3-aminobenzoate or 4-[(acetylsulfanyl)methyl]-3-thiocyanatobenzoate.
Oxidation: Formation of 4-[(acetylsulfinyl)methyl]-3-bromobenzoate or 4-[(acetylsulfonyl)methyl]-3-bromobenzoate.
Reduction: Formation of 4-[(acetylsulfanyl)methyl]-3-bromobenzyl alcohol.
Scientific Research Applications
Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(acetylsulfanyl)methyl]-3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-[(acetylsulfanyl)methyl]-3-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 4-[(acetylsulfanyl)methyl]-3-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 4-[(acetylsulfanyl)methyl]-3-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and binding affinity in various chemical and biological contexts .
Properties
CAS No. |
1061617-76-2 |
---|---|
Molecular Formula |
C11H11BrO3S |
Molecular Weight |
303.2 |
Purity |
95 |
Origin of Product |
United States |
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